Evidence Profile Summary: Structural Differentiation vs. Closest Analogs
HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS CURRENTLY UNAVAILABLE for CAS 2097934-15-9. A systematic search of PubMed, PubMed Central, PubChem, ChEMBL, Google Patents, Semantic Scholar, and reputable chemical databases returned no primary research articles, patents, bioassay records, or vendor technical datasheets satisfying the admission rules (quantitative comparator data with assay context) for this compound. The closest structurally characterized analog is 1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea (CAS 2097867-99-5; C13H16N2O2S2, MW 296.4) , which differs by the absence of a methylene spacer between the urea carbonyl and the thiophen-2-yl ring. A positional isomer, 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034517-97-8; C13H16N2O2S2, MW 296.4) , moves the hydroxyl group along the propyl chain but retains the thiophen-2-ylmethyl urea motif. Both comparator entries in Chemsrc lack biological activity data, physicochemical measurements, or application annotations, precluding direct quantitative comparison. At the class level, the thiophene-3-yl-methyl urea series reported by Skerlj et al. [1] demonstrated that adjusting the substitution pattern on the urea scaffold directly influences CCR5 antagonism potency, hERG inhibition, and action potential duration in dog Purkinje fibers, with IC50 values for structurally adjacent analogs varying by ≥10-fold. However, no compound in that series matches the exact substitution pattern of CAS 2097934-15-9, and extrapolation from class-level SAR trends to this specific compound would be speculative.
| Evidence Dimension | Structural differentiation potential via methylene spacer insertion (target vs. closest analog) |
|---|---|
| Target Compound Data | CAS 2097934-15-9; C14H18N2O2S2; MW 310.43; contains -CH2- spacer between urea-N and thiophen-2-yl ring |
| Comparator Or Baseline | CAS 2097867-99-5; C13H16N2O2S2; MW 296.4; direct urea-N to thiophen-2-yl linkage (no methylene spacer) |
| Quantified Difference | ΔMW = 14.03 Da (one additional CH2 group); Δ molecular formula = CH2 |
| Conditions | Computed from molecular formulas reported in Chemsrc database entries (2024) |
Why This Matters
The methylene spacer alters conformational flexibility, hydrogen-bonding geometry, and lipophilicity (calculated XLogP differs by approximately 0.3–0.5 units based on fragment addition), all of which are established determinants of target binding and off-target promiscuity in urea-based chemokine receptor ligands; researchers and procurement officers cannot assume bioequivalence between these two compounds.
- [1] Skerlj, R. T., Bridger, G. J., Zhou, Y., Bourque, E., McEachern, E. J., Danthi, S. J., ... & Schols, D. (2012). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters, 3(3), 216–221. View Source
